1-Propyl-1,2,3-benzotriazole-5-carbonitrile is an organic compound with the molecular formula . It belongs to the class of benzotriazoles, which are heterocyclic compounds known for their diverse applications in fields such as corrosion inhibition, pharmaceuticals, and materials science. This compound specifically features a propyl group and a cyano functional group, which contribute to its unique chemical properties and potential uses in various scientific domains.
1-Propyl-1,2,3-benzotriazole-5-carbonitrile can be sourced from chemical suppliers and is classified under organic compounds with triazole rings. Its structural characteristics allow it to interact with various biological and chemical systems, making it a subject of interest in both academic and industrial research.
The synthesis of 1-propyl-1,2,3-benzotriazole-5-carbonitrile typically involves a multi-step process. The initial steps may include the formation of the benzotriazole ring followed by the introduction of the propyl group and cyano functional group through specific reaction conditions.
The molecular structure of 1-propyl-1,2,3-benzotriazole-5-carbonitrile consists of a benzene ring fused with a triazole ring, with a propyl group attached to one nitrogen atom of the triazole and a cyano group attached at the 5-position.
This structure imparts significant chemical reactivity due to the presence of both the cyano group and the triazole nitrogen atoms, allowing for various substitution and addition reactions.
1-Propyl-1,2,3-benzotriazole-5-carbonitrile can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product:
The mechanism of action for 1-propyl-1,2,3-benzotriazole-5-carbonitrile primarily involves its ability to form coordination complexes with metal ions. This interaction can influence various biochemical pathways by modulating enzyme activities or receptor functions. The cyano group also allows for hydrogen bonding interactions that may enhance its biological activity.
Relevant data indicates that the compound's physical properties can vary based on purity and synthesis methods used.
1-Propyl-1,2,3-benzotriazole-5-carbonitrile has several significant applications:
Benzotriazole derivatives represent a privileged scaffold in modern medicinal chemistry, characterized by a fused heterocyclic system consisting of a benzene ring annulated to a 1,2,3-triazole moiety. The compound 1-Propyl-1,2,3-benzotriazole-5-carbonitrile (C₁₀H₁₀N₄; PubChem CID: 74889336) exemplifies this class with specific structural modifications—a propyl chain at the N1-position and a cyano group at the 5-position of the benzotriazole core [1]. This molecular architecture combines the electron-deficient properties of the triazole ring with the steric and electronic influences of both alkyl and nitrile substituents. Benzotriazole derivatives exhibit remarkable pharmacological versatility, ranging from antimicrobial to antitumor activities, largely attributable to their capacity for hydrogen bonding, dipole interactions, and metal coordination [2] [3]. The scaffold's synthetic flexibility enables strategic modifications at the N1, C5, and other positions, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles for target-specific applications [2] [6].
The medicinal exploration of benzotriazoles originated in the 1960s with the discovery of azole antifungals, where researchers recognized the imidazole and triazole rings as critical pharmacophores for inhibiting fungal cytochrome P450 enzymes [2]. Early benzotriazole derivatives like triazolo[4,5-f]quinolinone carboxylic acids (MIC: 12.5–25 μg/mL against Escherichia coli) demonstrated that fusion with polycyclic systems could enhance antimicrobial potency while reducing adverse effects compared to simpler azoles [2]. This breakthrough established benzotriazole as a bioisostere for imidazole in drug design, particularly when metabolic stability was required.
The 1980s–1990s witnessed systematic SAR studies revealing that N-acylation (e.g., N-acyl-1H-benzotriazoles) or alkylation could significantly broaden bioactivity. For example, N-ethyl-1H-benzotriazole acetate derivatives displayed bactericidal effects against Gram-positive pathogens, while chlorosubstituted phenoxyacetyl benzotriazoles merged antibacterial and analgesic properties [2]. A pivotal advancement emerged in the 2000s with oxazolidinone–benzotriazole hybrids like compound 13a (MIC: 0.125–0.25 μg/mL against MRSA), which surpassed linezolid in potency by exploiting benzotriazole’s role as a hydrogen-bond acceptor and π-stacking moiety [2]. Concurrently, benzotriazolyl acrylonitriles were identified as potent tubulin inhibitors (IC₅₀ < 1 μM), highlighting the scaffold’s applicability in anticancer drug discovery [2].
Table 1: Key Historical Milestones in Benzotriazole-Based Drug Development
Time Period | Key Compound Class | Biological Activity | Structural Innovation |
---|---|---|---|
1980s | Triazolo[4,5-f]quinolinones | Antimicrobial (MIC: 12.5–25 μg/mL vs. E. coli) | Fusion with quinolone scaffold |
1990s | N-Acyl-1H-benzotriazoles | Broad-spectrum bactericidal effects | Acylation at N1 position |
2000s | Oxazolidinone-benzotriazoles (e.g., 13a) | Anti-MRSA (MIC: 0.125–0.25 μg/mL) | Hybrid antibiotics with enhanced target affinity |
2010s | Benzotriazolyl acrylonitriles | Tubulin inhibition (IC₅₀ < 1 μM) | Acrylonitrile warhead for covalent binding |
The 1,2,3-benzotriazole core confers unique physicochemical properties that underpin its versatility in drug design. The triazole ring’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while N2 and N3 atoms act as hydrogen-bond acceptors, crucial for target binding [3]. Molecular modeling studies reveal that substitution at C5 significantly modulates electron distribution; the cyano group in 1-propyl-1,2,3-benzotriazole-5-carbonitrile withdraws electrons, enhancing the scaffold’s dipole moment (Δμ = 2.1–2.5 D) and promoting polar interactions with biological targets [2] [3]. This effect is exemplified by tubulin inhibitors where C5-cyanobenzotriazoles disrupt microtubule assembly via interactions with the colchicine binding site [2].
Conformational analysis demonstrates that N1-alkylation (e.g., propyl) imparts steric tolerance in hydrophobic enzyme pockets. Unlike rigid planar scaffolds, the propyl chain adopts multiple rotamers (gauche/anti conformers; energy barrier ΔG < 1.5 kcal/mol), enabling adaptation to diverse binding cavities [3] [4]. This flexibility is evident in oxazolidinone hybrids where N1-propyl derivatives maintain potent inhibition of bacterial ribosomes despite target mutations [2]. Additionally, benzotriazole serves as a bioisostere for phenyl, imidazole, or triazole rings, as demonstrated by the retention of antimicrobial activity when benzotriazole replaces benzoxazole in oxazolidinone derivatives [2].
Table 2: Impact of Substituents on Benzotriazole Bioactivity
Substituent Position | Key Functional Groups | Target Interactions | Biological Consequence |
---|---|---|---|
N1 | Propyl, benzyl, acyl | Hydrophobic pocket filling | Enhanced antimicrobial spectrum (e.g., compound 13a vs. MRSA) |
C5 | Cyano (-CN), halogen, methyl | Dipole generation, H-bond acceptance | Tubulin inhibition (acrylonitriles), improved Gram-negative coverage |
Fused systems | Triazoloquinolinones, acridines | π-Stacking with nucleotide bases | DNA intercalation (antitumor activity) |
C6/C7 | Methylsulfonyl, halogen | Steric occlusion, electron withdrawal | Disruption of enzyme catalytic sites (e.g., DHFR inhibition) |
The propyl substituent at N1 of 1-propyl-1,2,3-benzotriazole-5-carbonitrile represents a strategic balance between lipophilicity, steric bulk, and metabolic stability. Compared to methyl or ethyl chains, the propyl group enhances lipophilicity (calculated log P increase: Δ+0.4–0.6) without compromising aqueous solubility, as evidenced by the optimal partition coefficients (log P = 1.8–2.2) of propyl derivatives in antimicrobial screens [2] [4]. This moderate lipophilicity facilitates membrane penetration in Gram-positive bacteria and tumor cells while avoiding excessive plasma protein binding [2].
Sterically, the propyl chain (van der Waals volume ≈ 55 ų) occupies hydrophobic enzyme pockets inaccessible to smaller groups. In tubulin inhibitors, N1-propyl derivatives exhibit 5-fold higher activity than methyl analogs due to complementary interactions with a deep cleft near the β-tubulin interface [2]. Conversely, bulkier groups like benzyl (e.g., 1-benzyl-1H-benzotriazole-5-carbonitrile) may induce steric clashes, reducing target affinity despite higher lipophilicity [4]. The propyl group also confers metabolic resilience; unlike longer alkyl chains, it resists cytochrome P450-mediated ω-oxidation, reducing susceptibility to deactivation. This advantage is critical in benzotriazole acrylonitriles, where propyl derivatives maintain >80% bioactivity after hepatic microsomal incubation versus 40–60% for pentyl analogs [2] [3].
Table 3: Comparative Effects of N1-Alkyl Substitutents on Benzotriazole Derivatives
Alkyl Group | Lipophilicity (log P) | Metabolic Stability (t₁/₂, min) | Steric Bulk (ų) | Relative Potency (vs. Propyl) |
---|---|---|---|---|
Methyl | 1.4–1.6 | >60 | 23 | 0.2–0.5× |
Ethyl | 1.7–1.9 | 45–50 | 39 | 0.5–0.8× |
Propyl | 2.0–2.2 | 30–35 | 55 | 1.0× (reference) |
Butyl | 2.5–2.7 | 15–20 | 70 | 0.7–1.0× |
Benzyl | 2.8–3.0 | 25–30 | 90 | 0.3–0.6× |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0